3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a useful research compound. Its molecular formula is C26H21Cl2NO6S and its molecular weight is 546.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a synthetic compound belonging to the chromenone class. Its structural features include dichloro and methyl substitutions, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is C22H19Cl2NO6S with a molecular weight of approximately 492.3 g/mol. The structure features a chromenone core with specific functional groups that are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Research has indicated that compounds similar to 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl derivatives exhibit inhibition against cholinesterases (AChE and BChE) and cyclooxygenase enzymes (COX). For instance, studies have shown that related chromenone derivatives can effectively inhibit AChE with IC50 values ranging from 10.4 μM to 19.2 μM, indicating a moderate inhibitory effect .
Table 1: Inhibitory Activity Against Enzymes
Compound Name | Target Enzyme | IC50 Value (μM) |
---|---|---|
Chromenone Derivative A | AChE | 10.4 |
Chromenone Derivative B | BChE | 13.2 |
Chromenone Derivative C | COX-2 | Moderate |
The biological mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with enzyme active sites, leading to inhibition . Additionally, the sulfonamide moiety may play a role in modulating enzyme activity through hydrogen bonding interactions.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results demonstrated that certain derivatives possess significant cytotoxic properties, suggesting their potential use in anticancer therapies .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | Compound Concentration (μM) | Observed Effect |
---|---|---|
MCF-7 | 50 | Significant Cytotoxicity |
Hek293-T | 100 | Moderate Cytotoxicity |
Case Studies
- In vitro Study on Cholinesterase Inhibition : A study evaluated various chromenone derivatives for their ability to inhibit cholinesterases. The most potent inhibitors were identified as having specific halogen substitutions that enhanced their binding affinity to the enzyme active sites .
- Anticancer Activity Assessment : Another research focused on the anticancer potential of chromenone derivatives, revealing that compounds with specific functional groups exhibited strong cytotoxic effects against MCF-7 cells, indicating their promise as therapeutic agents in oncology .
Properties
Molecular Formula |
C26H21Cl2NO6S |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C26H21Cl2NO6S/c1-15-8-10-18(11-9-15)36(32,33)29-21(12-17-6-4-3-5-7-17)25(30)35-23-14-22-19(13-20(23)27)16(2)24(28)26(31)34-22/h3-11,13-14,21,29H,12H2,1-2H3/t21-/m0/s1 |
InChI Key |
BDTRSVYPWRFDQD-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)Cl)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.